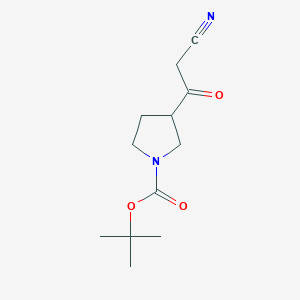

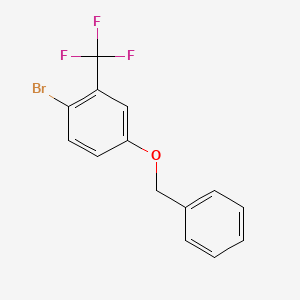

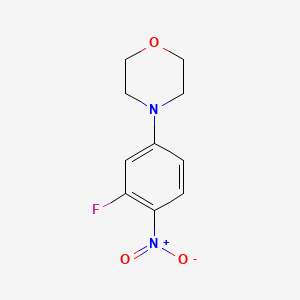

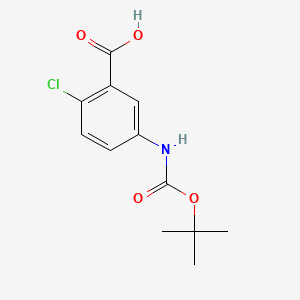

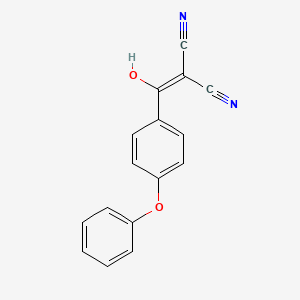

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol was stirred at room temperature for one hour to give an orange precipitate . Then it was filtered and washed with methanol to give the pure imine .Molecular Structure Analysis

The molecular formula of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is C16H10N2O2 . The InChI is InChI=1S/C16H10N2O2/c17-10-13 (11-18)16 (19)12-6-8-15 (9-7-12)20-14-4-2-1-3-5-14/h1-9,19H . The Canonical SMILES is C1=CC=C (C=C1)OC2=CC=C (C=C2)C (=C (C#N)C#N)O .Chemical Reactions Analysis

The Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds leads to the formation of iminocoumarins. This process underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks.Physical And Chemical Properties Analysis

The molecular weight of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is 262.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .科学的研究の応用

Nonlinear Optical Properties

A study on phenolic polyene crystals, including those related to the mentioned compound, demonstrates their significant potential in nonlinear optical applications due to their tailored physical properties. These materials exhibit high molecular ordering and optimized crystals for electro-optics and terahertz generation applications, showing considerable improvement over other similar compounds (Kwon et al., 2011).

Organic Synthesis Methodologies

Research on asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides highlights the role of such compounds in synthesizing Michael adducts with high enantioselectivity, showcasing the versatility of these compounds in organic synthesis (Inokuma et al., 2006). Another study presents the Knoevenagel reaction between 2-hydroxybenzaldehydes and active methylene compounds, leading to the formation of iminocoumarins, a process that underscores the synthetic utility of malononitrile derivatives in preparing complex organic frameworks (Volmajer et al., 2005).

Development of New Materials

The synthesis of new iminocoumarins and their transformations into N-chloro and hydrazono compounds through the reaction between 2-hydroxybenzaldehydes and active methylene compounds like malononitrile has been explored. This research points to the potential of these compounds in the development of new materials with specific chemical properties (Volmajer et al., 2005).

特性

IUPAC Name |

2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTPPIZIKZHMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。